2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene
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Overview
Description
2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene is an organic compound characterized by the presence of difluoroethoxy, ethynyl, and fluoro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene typically involves the reaction of 2,2-difluoroethanol with an appropriate ethynyl and fluoro-substituted benzene derivative. One common method includes dissolving the starting materials in a suitable solvent such as tetraethylene glycol dimethyl ether, followed by the addition of a base like sodium hydroxide. The reaction mixture is then heated to around 140°C and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation under reduced pressure ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The fluoro groups can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2-(2,2-Difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoroethoxy and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The ethynyl group may also participate in covalent bonding with target molecules, leading to irreversible inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethoxy)ethanol
- 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride
- Hexakis(2,2-difluoroethoxy)phosphazene
Uniqueness
The presence of both ethynyl and fluoro groups on the benzene ring distinguishes it from other similar compounds, offering unique opportunities for chemical modifications and applications .
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-1-ethynyl-5-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-3-8-5-9(12)4-7(2)11(8)15-6-10(13)14/h1,4-5,10H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJIGYSRQMEFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(F)F)C#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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